molecular formula C16H19NO2S B291717 N-(4-butylphenyl)benzenesulfonamide

N-(4-butylphenyl)benzenesulfonamide

Cat. No.: B291717
M. Wt: 289.4 g/mol
InChI Key: RNOCMAYJXZFWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-butylphenyl group. Its molecular formula is C₁₆H₁₉NO₂S, with a molar mass of 301.39 g/mol (calculated from ).

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-butylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-2-3-7-14-10-12-15(13-11-14)17-20(18,19)16-8-5-4-6-9-16/h4-6,8-13,17H,2-3,7H2,1H3

InChI Key

RNOCMAYJXZFWHP-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(4-butylphenyl)benzenesulfonamide and Analogues

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Biological Activity IC₅₀/EC₅₀ Reference
This compound 4-butylphenyl C₁₆H₁₉NO₂S 301.39 Not explicitly reported - -
N-(4-butylphenyl)-4-methylbenzenesulfonamide 4-butylphenyl, 4-methyl C₁₇H₂₁NO₂S 315.42 Mutant IDH1 inhibition <1 µM
N-(2-chlorophenyl)benzenesulfonamide 2-chlorophenyl C₁₂H₁₀ClNO₂S 267.73 Acetylcholinesterase reactivation -
N-(4-fluorophenyl)benzenesulfonamide 4-fluorophenyl C₁₂H₁₀FNO₂S 251.27 Acetylcholinesterase reactivation -
N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide Indoloquinazolinone core C₂₀H₁₄N₃O₄S 393.41 Anticancer (synthesis described) -
N-(thiazol-2-yl)benzenesulfonamide Thiazol-2-yl, methylsulfonylphenyl C₁₆H₁₅N₂O₃S₂ 355.43 Antibacterial -

Enzyme Inhibition

  • Mutant IDH1 Inhibition : The methyl-substituted analog N-(4-butylphenyl)-4-methylbenzenesulfonamide () exhibits potent inhibition of mutant IDH1-R132H (IC₅₀ <1 µM). The 4-methyl group and piperazine-carbonyl moiety enhance binding affinity through hydrophobic interactions and hydrogen bonding .
  • HIV Integrase Inhibition : Derivatives with nitro groups on the benzenesulfonamide (e.g., ) show improved activity, suggesting electron-withdrawing groups stabilize ligand-enzyme interactions.

Acetylcholinesterase Reactivation

Halogenated derivatives like N-(2-chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamide () demonstrate superior reactivation of acetylcholinesterase when combined with pralidoxime. The smaller size and electronegativity of Cl/F substituents likely improve binding to the enzyme’s active site compared to the bulkier butyl group .

Antimicrobial and Anticancer Activity

  • Antifungal/Antibacterial : Sulfonamides with sulfamoylbenzyl or thiazole groups () rely on hydrogen bonding (e.g., with fungal CYP51) for activity. The butylphenyl group may reduce solubility, limiting broad-spectrum efficacy.
  • Anticancer: Derivatives with indoloquinazolinone cores () target topoisomerases, while the butylphenyl analog’s mechanism remains uncharacterized.

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